
2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and a chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the quinoline intermediate.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is often introduced through an etherification reaction, where a chlorophenol reacts with an appropriate alkylating agent.
Final Coupling: The final step involves coupling the chlorophenoxy intermediate with the piperazine-quinoline intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the quinoline ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide
- 2-(4-Bromophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide
- 2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-ethylquinolin-6-yl)acetamide
Uniqueness
2-(4-Chlorophenoxy)-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C24H27ClN4O2 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]acetamide |
InChI |
InChI=1S/C24H27ClN4O2/c1-3-28-10-12-29(13-11-28)23-14-17(2)21-15-19(6-9-22(21)27-23)26-24(30)16-31-20-7-4-18(25)5-8-20/h4-9,14-15H,3,10-13,16H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
UUCCOLYYQJSQJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl)C(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
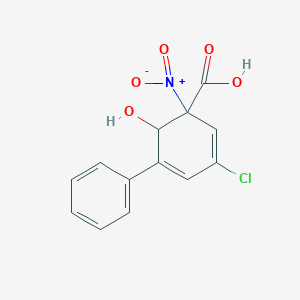
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
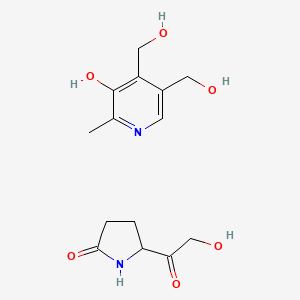
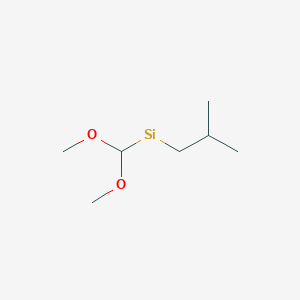
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)
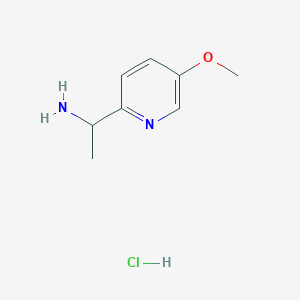
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)

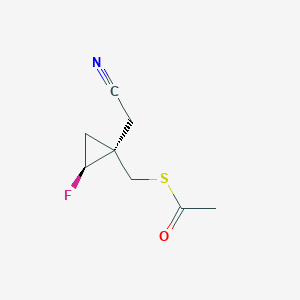
![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
